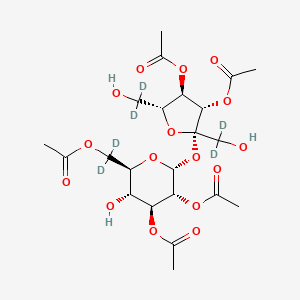

2,3,3',4',6-Penta-O-acetylsucrose-d6

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H32O16 |

|---|---|

Molecular Weight |

558.5 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-5-acetyloxy-2-[acetyloxy(dideuterio)methyl]-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis[dideuterio(hydroxy)methyl]oxolan-2-yl]oxy-3-hydroxyoxan-4-yl] acetate |

InChI |

InChI=1S/C22H32O16/c1-9(25)31-7-15-16(30)18(33-11(3)27)19(34-12(4)28)21(36-15)38-22(8-24)20(35-13(5)29)17(32-10(2)26)14(6-23)37-22/h14-21,23-24,30H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1/i6D2,7D2,8D2 |

InChI Key |

AHLIHMGXFJRKSY-QCURXUJTSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@](O1)(C([2H])([2H])O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C([2H])([2H])OC(=O)C)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,3 ,4 ,6 Penta O Acetylsucrose D6

Regioselective Synthesis of Penta-O-acetylsucrose Precursors

The creation of a specific penta-acetylated sucrose (B13894) molecule hinges on the ability to differentiate between the eight hydroxyl groups of the sucrose molecule. This is achieved through carefully planned protection and deprotection strategies, as well as chemo-enzymatic methods.

Chemo-enzymatic Approaches to Specific Acetylation Patterns

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis to achieve specific molecular transformations. nih.gov Enzymes, particularly lipases and proteases, are widely used for the regioselective acylation and deacylation of sugars. mdpi.com

In the context of penta-O-acetylsucrose, enzymes offer a powerful tool for achieving specific acetylation patterns that are difficult to obtain through purely chemical means. The typical approach involves the enzymatic hydrolysis of a fully protected sucrose derivative, such as sucrose octaacetate.

Enzymatic Deacetylation: Various hydrolytic enzymes have been shown to selectively remove acetyl groups from specific positions on the sucrose molecule.

Lipases: Lipases from different sources exhibit different regioselectivities. For example, treatment of sucrose octaacetate with lipase from wheat germ can yield 2,3,3',4',6-penta-O-acetylsucrose as a major product. researchgate.net Other lipases, such as that from Candida cylindracea, predominantly form hepta-O-acetyl-sucrose. researchgate.net

Sequential Hydrolysis: A combination of different enzymes can be used in sequence to achieve the desired deacetylation pattern. For instance, the sequential hydrolysis of sucrose octaacetate by alcalase and AP-6 lipase has been used to prepare 2,3,6,3',4'-penta-acetyl sucrose. researchgate.net

Research has shown that enzymatic hydrolysis of octa-O-acetyl sucrose can be achieved at the three primary positions (C6, C1', C6') as well as the C4 and C4' secondary positions. The remaining hydroxyl groups at C2, C3, and C3' are generally not hydrolyzed by the enzymes tested. nih.gov This inherent selectivity makes enzymatic methods highly valuable for producing specific penta-O-acetylsucrose isomers.

| Enzyme | Source | Reaction Type | Selectivity on Sucrose Octaacetate |

| Lipase | Wheat Germ | Deacetylation | Major product: 2,3,3',4',6-penta-O-acetyl-sucrose researchgate.net |

| Lipase | Candida antarctica (Novozym 435) | Acylation/Deacetylation | Used for regioselective acylation of sucrose derivatives mdpi.com |

| Alcalase / AP-6 Lipase | Bacillus licheniformis / Aspergillus sp. | Sequential Deacetylation | Produces 2,3,6,3',4'-penta-acetyl sucrose researchgate.net |

Deuteration Strategies for Sucrose and its Acetylated Derivatives

Introducing deuterium (B1214612) atoms at specific locations within the sucrose backbone is a critical step in the synthesis of 2,3,3',4',6-Penta-O-acetylsucrose-d6. This can be accomplished through various catalytic and site-specific methods.

Catalytic Deuteration Methods for C-H Bond Activation

Catalytic methods offer an efficient way to exchange hydrogen atoms for deuterium. These reactions often rely on metal catalysts that can activate C-H bonds.

A highly effective method for the direct deuteration of sugars involves the use of a heterogeneous Ruthenium-on-carbon (Ru/C) catalyst. nih.gov This process is carried out in deuterium oxide (D₂O) under a hydrogen (or deuterium) atmosphere. The key feature of this method is its chemoselectivity: the H-D exchange occurs specifically on the carbon atoms that are adjacent to free hydroxyl groups. nih.gov This allows for a degree of control over the deuteration pattern based on the protection state of the sugar.

Other catalytic systems, such as those based on platinum (Pt/C) or tantalum, are also known to facilitate H-D exchange reactions. mdpi.comlibretexts.org For example, Pt/C has been used for the deuteration of amino acids in D₂O. mdpi.com While not demonstrated specifically for sucrose, these catalysts represent potential alternative routes for non-selective or patterned deuteration.

Site-Specific Deuterium Incorporation Techniques

Achieving site-specific deuteration is crucial for synthesizing a precisely labeled molecule. This can be accomplished by combining protection-deprotection strategies with catalytic deuteration or by using enzymatic methods.

Protection-Mediated Site-Specificity: The Ru/C-catalyzed H-D exchange reaction provides a powerful tool for site-specific labeling. nih.gov Since the reaction proceeds only at carbons adjacent to free hydroxyl groups, one can direct the deuteration to specific positions by protecting the other hydroxyls. nih.gov For instance, if a sucrose derivative has its hydroxyl groups at C1', C4, and C6' protected, the deuteration would be directed to the carbons adjacent to the remaining free hydroxyls.

Enzymatic Incorporation: Enzymes can also be used to incorporate deuterium at specific sites. This often involves running enzymatic reactions in a deuterated solvent like D₂O. For example, enzymatic reactions that involve the formation or cleavage of C-H bonds can lead to the incorporation of a deuterium atom from the solvent. researchgate.net While highly specific, this approach requires an enzyme that acts on the desired position within the sucrose molecule. Fermentation-based methods, where microorganisms are grown in deuterated media, can produce highly deuterated biomolecules but typically offer less site-specificity. mdpi.com

Multi-step Convergent and Linear Synthetic Pathways to this compound

The synthesis of the target molecule can be approached through either a linear or a convergent pathway.

Linear Synthesis: A plausible linear synthetic pathway would start with the sucrose molecule and sequentially perform the necessary modifications.

Selective Protection: Sucrose is first treated with trityl chloride to protect the primary hydroxyl groups at C6, C1', and C6'.

Acetylation: The remaining five free hydroxyl groups are then acetylated using acetic anhydride to form 6,1',6'-tri-O-tritylsucrose pentaacetate.

Deuteration: At this stage, a selective deprotection could be performed to expose specific hydroxyl groups, followed by a catalytic deuteration step (e.g., using Ru/C in D₂O) to introduce the deuterium labels. The choice of which hydroxyls to deprotect would determine the final deuteration pattern.

Detritylation and Acyl Migration: The trityl groups are removed using acidic conditions (e.g., boiling aqueous acetic acid). This step can be designed to simultaneously induce the 4→6 acetyl migration, yielding the desired 2,3,3',4',6-penta-O-acetylsucrose backbone. iupac.org

Final Acetylation (if necessary): If the deuteration step required leaving some positions unacetylated, a final acetylation step would be needed to complete the synthesis.

Convergent Synthesis: A convergent approach would involve synthesizing deuterated glucose and fructose (B13574) derivatives separately and then coupling them to form the sucrose backbone.

Preparation of Deuterated Monosaccharides: A suitably protected glucose or fructose derivative would be subjected to catalytic deuteration.

Synthesis of Glycosyl Donor and Acceptor: The deuterated monosaccharide would be converted into a glycosyl donor (e.g., a deuterated 1,2-anhydro-glucose derivative), and the other monosaccharide into a suitable glycosyl acceptor (e.g., a protected fructose derivative).

Glycosylation: The donor and acceptor are coupled to form the protected, deuterated sucrose derivative.

Deprotection and Acetylation: The remaining protecting groups are removed, and the molecule is acetylated to yield the final product. While potentially more efficient, this approach requires the development of specific synthetic routes for the deuterated monosaccharide building blocks.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of synthetic reactions and for the initial screening of solvent systems for column chromatography. It provides a quick and simple method to separate and visualize the different components of a reaction mixture nih.gov.

Advanced Spectroscopic Characterization of 2,3,3 ,4 ,6 Penta O Acetylsucrose D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the comprehensive structural analysis of complex organic molecules like 2,3,3',4',6-Penta-O-acetylsucrose-d6. A multi-technique approach, including one-dimensional (1D) and two-dimensional (2D) experiments, provides detailed information about the molecular framework, the specific positions of the acetyl groups, and the location of the deuterium (B1214612) labels.

High-Resolution 1H NMR Spectroscopy for Proton Signal Assignment

High-resolution 1H NMR spectroscopy provides the initial overview of the proton environment within the molecule. In acetylated carbohydrates, the proton signals are generally found in distinct regions. The resonances of the sugar ring protons typically appear in a crowded region between approximately 3.5 and 5.5 ppm. unimo.it The anomeric proton of the glucose moiety (H-1) is expected at the downfield end of this region, often around 5.4 ppm, appearing as a doublet due to coupling with H-2. chemicalbook.comresearchgate.net

The methyl protons of the acetyl groups give rise to sharp singlet signals in the more upfield region of the spectrum, typically between δ 2.0 and 2.2 ppm. unimo.it For this compound, assuming the d6 label corresponds to two deuterated acetyl groups (-OCOCD 3), the 1H NMR spectrum would show three distinct singlets in this region, with a total integration corresponding to nine protons, rather than the fifteen expected for a non-deuterated analogue. This reduced integration is a key indicator of the deuteration on the acetyl methyl groups.

| Proton | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-1 (Glucose) | ~5.4 - 5.7 | d | Anomeric proton, distinct downfield shift. |

| Sugar Backbone (H-2 to H-6, H-1' to H-6') | ~3.5 - 5.4 | m | Complex, overlapping multiplet region requiring 2D NMR for full assignment. |

| -OCOCH3 (x3) | ~2.0 - 2.2 | s | Three separate singlets for the non-deuterated acetyl groups. |

| -OCOCD3 (x2) | N/A | N/A | No signal observed in 1H NMR due to deuteration. |

13C NMR Spectroscopy for Carbon Skeleton and Acetyl Carbonyl Analysis

13C NMR spectroscopy provides crucial information about the carbon framework of the molecule. The spectrum can be divided into several regions: the sucrose (B13894) backbone carbons, the acetyl methyl carbons, and the acetyl carbonyl carbons. The carbon atoms of the glucose and fructose (B13574) rings typically resonate between 60 and 105 ppm. scispace.com The anomeric carbon of the glucose unit (C-1) is found around 90 ppm, while the quaternary anomeric carbon of the fructose unit (C-2') is observed further downfield, often near 104 ppm.

The acetyl groups introduce two distinct types of carbon signals. The carbonyl carbons (C=O) appear in the far downfield region, typically between 169 and 171 ppm. scispace.com The methyl carbons of the non-deuterated acetyl groups (-OC OCH3) resonate around 20-21 ppm. For the deuterated acetyl groups (-OC OCD3), the signal for the methyl carbon will exhibit two key features: a characteristic upfield isotope shift and splitting into a multiplet due to one-bond 13C-2H coupling. nih.govresearchgate.net This provides direct evidence for the location of the deuterium labels on the acetyl groups.

| Carbon | Predicted δ (ppm) | Notes |

|---|---|---|

| C=O (Acetyl) | ~169 - 171 | Five signals expected for the carbonyl carbons. |

| C-2' (Fructose) | ~104 | Quaternary anomeric carbon. |

| C-1 (Glucose) | ~90 | Anomeric carbon. |

| Sucrose Backbone | ~60 - 85 | Remaining ten carbons of the sugar rings. |

| -OCOCH3 | ~20 - 21 | Three signals for the non-deuterated acetyl methyl carbons. |

| -OCOCD3 | Slightly upfield of 20-21 | Two signals, each split into a multiplet by deuterium coupling. |

Deuterium (2H) NMR Spectroscopy for Conformational and Dynamic Studies

Deuterium (2H) NMR spectroscopy is a powerful technique for directly observing the deuterated positions within a molecule, providing unambiguous confirmation of the labeling sites. sigmaaldrich.com For this compound with deuterated acetyl groups, the 2H NMR spectrum would display signals in the region of approximately 2.0-2.2 ppm, corresponding to the chemical shift of the acetyl methyl groups. youtube.com The chemical shifts in 2H NMR are nearly identical to those in 1H NMR, allowing for straightforward spectral interpretation. sigmaaldrich.com

Deuterium-Induced Isotope Shift (DIIS) NMR for Precise Structural Differentiation and Impurity Detection

The substitution of a proton with a deuteron (B1233211) causes small but measurable changes in the chemical shifts of nearby nuclei, a phenomenon known as the deuterium-induced isotope shift (DIIS). huji.ac.ilnih.gov These shifts are typically observed as upfield shifts in the 13C NMR spectrum for carbons that are one, two, or three bonds away from the deuterium label. nih.gov

In this compound, the carbons of the sucrose backbone to which the deuterated acetyl groups are attached (e.g., C-2, C-3, C-3', C-4', or C-6) would exhibit a small, distinct upfield shift compared to the equivalent carbons in a non-deuterated sample or the carbons bearing non-deuterated acetyl groups within the same molecule. This two-bond isotope shift (²ΔC(D)) is highly sensitive to the specific location of the deuterium label. huji.ac.il Therefore, DIIS serves as a fine-tuned method for confirming the exact positions of the deuterated acetyl groups. It is also an excellent tool for detecting and quantifying impurities, such as regioisomers with different acetylation or deuteration patterns, which might not be distinguishable by other methods. epfl.ch

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Spectral Assignment

While 1D NMR provides foundational data, the complexity and signal overlap in the proton spectrum of acetylated sucrose necessitates the use of two-dimensional (2D) NMR techniques for a complete and unambiguous assignment of all signals. iosrjournals.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. uvic.ca It is instrumental in tracing the connectivity of protons within each sugar ring, for example, from H-1 to H-2, H-2 to H-3, and so on, allowing for the delineation of the separate glucose and fructose spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). bmrb.ioacs.org By overlaying the HSQC spectrum with the 1H and 13C spectra, the chemical shift of each carbon atom in the sugar backbone can be definitively assigned based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals correlations between protons and carbons over two or three bonds. mdpi.comyoutube.com This technique provides several key pieces of structural information:

Linkage Analysis: It confirms the glycosidic bond by showing a correlation between the anomeric proton of the glucose unit (H-1) and the anomeric carbon of the fructose unit (C-2').

Position of Acetyl Groups: It allows for the unambiguous assignment of each acetyl group to its specific location on the sugar rings. This is achieved by observing a correlation from a specific ring proton (e.g., H-3) to the carbonyl carbon of the acetyl group attached at that position.

Confirmation of Deuterated Sites: Correlations from ring protons to the carbonyl carbons of the deuterated acetyl groups help to pinpoint their locations.

Together, these 2D NMR techniques enable the complete and confident assignment of every proton and carbon resonance, fully elucidating the covalent structure of this compound.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Integrity Assessment

Mass spectrometry is a complementary and essential technique for the characterization of isotopically labeled compounds, providing vital information on molecular integrity and isotopic purity. rsc.org

Furthermore, MS is the primary method for assessing isotopic purity and enrichment. researchgate.netresearchgate.net By examining the mass distribution of the molecular ion cluster, the relative abundance of the desired d6 isotopologue can be quantified relative to other species (d0, d1, d2, d3, d4, d5, d7, etc.). nih.gov This analysis provides a precise value for the isotopic enrichment of the sample. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, and the masses of the resulting fragment ions can provide further evidence for the location of the deuterium labels on the acetyl groups.

| Isotopologue | Theoretical m/z | Observed Relative Abundance (%) | Isotopic Purity Contribution |

|---|---|---|---|

| d0 (C22H32O16Na) | 591.1588 | 0.1 | Unlabeled Impurity |

| d1 | 592.1651 | 0.2 | Isotopic Impurity |

| d2 | 593.1714 | 0.3 | Isotopic Impurity |

| d3 | 594.1776 | 0.5 | Isotopic Impurity |

| d4 | 595.1839 | 1.2 | Isotopic Impurity |

| d5 | 596.1902 | 2.1 | Isotopic Impurity |

| d6 (Target) | 597.1964 | 95.5 | Desired Product |

| d7 | 598.2027 | 0.1 | Isotopic Impurity |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide mass measurements with high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule and its fragments.

For this compound, the accurate mass measurement of the molecular ion is critical for confirming its identity. The presence of six deuterium atoms results in a distinct mass shift compared to its non-deuterated counterpart. The high resolving power of these instruments is crucial to distinguish the isotopic peak of the deuterated compound from other potential isobaric interferences in a complex matrix.

The theoretical exact mass of the neutral molecule can be calculated based on the monoisotopic masses of its constituent atoms (C, H, D, O). This calculated mass is then compared to the experimentally measured mass to confirm the elemental formula.

Table 1: Theoretical Mass Calculation for this compound

| Element | Count | Monoisotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 22 | 12.000000 | 264.000000 |

| Hydrogen (¹H) | 24 | 1.007825 | 24.187800 |

| Deuterium (²H/D) | 6 | 2.014102 | 12.084612 |

| Oxygen (¹⁶O) | 16 | 15.994915 | 255.918640 |

| Total | | | 556.191052 |

In practice, the molecule is often observed as an adduct with ions such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), or as a protonated molecule ([M+H]⁺), especially in electrospray ionization. HRMS can accurately measure the mass-to-charge ratio (m/z) of these ions, further validating the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) for Complex Mixture Profiling

When this compound is part of a complex mixture, such as in a biological extract or a reaction mixture, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed for its detection and profiling.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of polar and semi-polar molecules like acetylated sugars from liquid solutions. It is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), with minimal fragmentation. This is advantageous for profiling complex mixtures as it provides a clear indication of the molecular weights of the components present. In the context of analyzing a sample containing this compound, ESI-MS would allow for its selective detection based on its specific m/z value.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is highly effective for the analysis of a wide range of molecules, including carbohydrates. nih.govresearchgate.net In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules, again primarily as adducts. nih.govresearchgate.net This technique is known for its high throughput and tolerance to some sample impurities. For complex mixture profiling, MALDI-TOF MS can provide a rapid snapshot of the various acetylated sucrose species present. nih.govresearchgate.net The high mass range of TOF analyzers also allows for the detection of larger, multiply acetylated or otherwise modified sucrose derivatives that might be present in the mixture.

The combination of these techniques with high-resolution mass analyzers provides a powerful platform for the comprehensive characterization of complex mixtures containing various sucrose esters. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Fragments

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, acetylated sucroses like this compound have low volatility due to their polarity and high molecular weight, making them unsuitable for direct GC-MS analysis. restek.comrestek.com To overcome this limitation, derivatization is employed to convert the analyte into a more volatile and thermally stable form. restek.comrestek.com

Common derivatization methods for sugars include silylation and acetylation. restek.comrestek.com For an already acetylated sucrose, silylation of the remaining free hydroxyl groups is a common approach. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) are used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov

Once derivatized, the resulting TMS-ether of this compound can be separated from other components in a mixture by gas chromatography. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, is highly reproducible and serves as a "fingerprint" for the compound, allowing for its identification. The mass spectrum of the derivatized this compound would be expected to show characteristic fragments resulting from the cleavage of glycosidic bonds and losses of acetyl and TMS groups.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Sugars

| Derivatization Method | Reagent(s) | Target Functional Group |

|---|---|---|

| Silylation | BSTFA, TMCS, HMDS | Hydroxyl (-OH) |

| Acetylation | Acetic Anhydride | Hydroxyl (-OH), Amine (-NH₂) |

Quantification of Isotopic Enrichment and Labeling Patterns

The presence of six deuterium atoms in this compound makes it a valuable internal standard or tracer in metabolic studies. Mass spectrometry is the primary technique for quantifying the level of isotopic enrichment and determining the labeling pattern.

The isotopic enrichment can be determined by measuring the relative intensities of the mass spectral peaks corresponding to the deuterated and non-deuterated forms of the molecule. In a high-resolution mass spectrum, the mass difference between the M and M+6 peaks would be clearly resolved, and their relative abundance would provide a direct measure of the deuterium incorporation.

For quantification, a known amount of the deuterated standard can be added to a sample. The ratio of the peak area or intensity of the deuterated compound to that of the endogenous, non-deuterated compound is then used to calculate the concentration of the analyte in the original sample. This method, known as isotope dilution mass spectrometry, is highly accurate and precise.

Determining the labeling pattern, i.e., the specific positions of the deuterium atoms, often requires more sophisticated MS techniques, such as tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion of the deuterated compound is isolated and then fragmented. The resulting fragment ions are then analyzed. By carefully examining the masses of the fragment ions, it is possible to deduce the locations of the deuterium labels within the molecule. For example, fragmentation of the glycosidic bond would produce ions corresponding to the glucose and fructose moieties. The masses of these fragment ions would indicate how many deuterium atoms are located on each of the monosaccharide units.

Vibrational Spectroscopy (Raman) for Qualitative Characterization in Research Settings

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations and thus the chemical structure of a sample. mdpi.com It is based on the inelastic scattering of monochromatic light, usually from a laser. mdpi.com The resulting Raman spectrum consists of a series of peaks, where the position and intensity of each peak are characteristic of a specific molecular vibration. mdpi.com

For this compound, Raman spectroscopy can be used for qualitative characterization in a research setting. The spectrum would exhibit characteristic bands corresponding to the various functional groups present in the molecule. For instance, the C-H stretching vibrations of the methyl groups in the acetyl moieties would appear in the 2800-3000 cm⁻¹ region. The C=O stretching of the ester groups would give rise to a strong band around 1730-1750 cm⁻¹. The C-O stretching vibrations of the esters and the glycosidic linkage would be found in the fingerprint region (typically 800-1500 cm⁻¹), along with various C-C stretching and bending vibrations of the sucrose backbone.

The presence of deuterium atoms would also influence the Raman spectrum. The C-D stretching vibrations would appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations, providing a clear spectroscopic marker for the deuteration. The positions of other bands might also be slightly shifted due to the heavier mass of deuterium, which could provide subtle information about the location of the labels.

While Raman spectroscopy is a powerful tool for structural elucidation, it is generally less sensitive than mass spectrometry and may not be suitable for the analysis of very low concentration samples. However, its ability to provide detailed structural information without the need for derivatization or ionization makes it a valuable complementary technique. technologynetworks.com

Table 3: Expected Raman Shifts for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C-H (methyl) | Stretching | 2850 - 3000 |

| C-D | Stretching | 2100 - 2200 |

| C=O (ester) | Stretching | 1730 - 1750 |

| C-O (ester) | Stretching | 1000 - 1300 |

Applications in Advanced Chemical and Biochemical Research

Elucidation of Reaction Mechanisms through Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a powerful method used to determine the mechanisms of chemical reactions. It is defined as the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org By measuring the ratio of the rate constant of the reaction with the light isotope (kL) to that with the heavy isotope (kH), valuable insights into the rate-determining step and the structure of the transition state can be obtained. wikipedia.orgprinceton.edu 2,3,3',4',6-Penta-O-acetylsucrose-d6 is specifically designed for such studies, particularly for investigating reactions involving the cleavage of carbon-hydrogen bonds.

Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) are a sub-class of KIEs that arise from the substitution of hydrogen with deuterium. libretexts.org These effects are particularly pronounced due to the significant mass difference between the two isotopes. DKIEs are categorized as either primary or secondary. A primary DKIE is observed when the bond to the deuterium atom is broken in the rate-determining step of the reaction, typically resulting in a significant slowing of the reaction rate (kH/kD > 1). libretexts.org A secondary DKIE occurs when the deuterium atom is not directly involved in bond breaking but is located at a position near the reaction center. wikipedia.orglibretexts.org

In the context of carbohydrate chemistry, this compound is an invaluable substrate for studying the mechanisms of glycoside hydrolysis and transglycosylation reactions, which are fundamental to many biological processes. nih.govscispace.com By comparing the reaction rates of the deuterated sucrose (B13894) derivative with its non-deuterated counterpart, researchers can elucidate the nature of the glycosidic bond cleavage.

For example, in a study of acid-catalyzed hydrolysis of the glycosidic bond, the observation of a significant primary DKIE would suggest that the cleavage of a C-H bond is involved in the rate-limiting step. Conversely, the presence of a small secondary DKIE can provide information about changes in hybridization at a carbon atom adjacent to the reaction center as the reaction proceeds from the ground state to the transition state.

Table 1: Illustrative Deuterium Kinetic Isotope Effects in a Hypothetical Glycoside Hydrolysis Reaction

| Reaction Type | Isotopic Substitution Position | kH/kD | Interpretation |

| Acid-Catalyzed Hydrolysis | C1-D | 1.15 | Secondary α-deuterium KIE, suggests a transition state with significant oxocarbenium ion character (sp2 hybridization). |

| Enzymatic Hydrolysis | C-D bond cleaved in RDS | ~7 | Primary KIE, indicates that C-H bond cleavage is the rate-determining step. |

| Transglycosylation | C2-D | 0.95 | Inverse secondary KIE, may indicate a change from sp3 to a more constrained geometry in the transition state. |

This table is for illustrative purposes to demonstrate the application of DKIE data.

Understanding the structure of the transition state is crucial for elucidating enzyme mechanisms and for the rational design of potent enzyme inhibitors. nih.govnih.gov Kinetic isotope effects provide an experimental method to probe the geometry and electronic configuration of the transition state on an atom-by-atom basis. nih.gov By using this compound as a substrate for enzymes such as glycosidases, researchers can gain detailed information about the transition state of the catalyzed reaction.

The magnitude of the KIE is sensitive to the bonding environment of the isotope in the transition state compared to the reactant state. princeton.edunih.gov For instance, a secondary α-deuterium KIE (where the deuterium is on the anomeric carbon) can distinguish between different proposed mechanisms for glycoside hydrolysis, such as those proceeding through an oxocarbenium ion-like transition state. nih.govresearchgate.net Computational modeling is often used in conjunction with experimental KIE data to build a detailed three-dimensional model of the enzymatic transition state. nih.govresearchgate.net This information is invaluable for understanding how the enzyme's active site stabilizes the transition state and accelerates the reaction.

Metabolic Flux Analysis and Tracing in Research Systems

Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions within a biological system. nih.govnih.gov It relies on the use of stable isotope tracers, such as molecules enriched with 13C, 15N, or deuterium (2H), to follow the flow of atoms through metabolic pathways. nih.govfrontiersin.org this compound is an ideal tracer for studying carbohydrate metabolism, providing a non-radioactive and safe method to track the fate of sucrose molecules in vivo or in vitro. nih.govfrontiersin.org

When this compound is introduced into a biological system, it is metabolized alongside its unlabeled counterparts. The deuterium labels act as markers that can be tracked as the sucrose molecule is broken down and its constituent atoms are incorporated into other metabolites. researchgate.nethumankinetics.com By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the extent of deuterium incorporation into various downstream metabolites. nih.govnih.gov

This data on isotopic enrichment allows for the calculation of fluxes through different metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the Krebs cycle. nih.govresearchgate.net For example, by analyzing the isotopomer distribution in lactate (B86563) or amino acids, one can quantify the relative contributions of different pathways to their synthesis. humankinetics.comresearchgate.net

Table 2: Hypothetical Isotopic Enrichment in Metabolites after Administration of Deuterated Sucrose

| Metabolite | Isotopic Enrichment (Atom % Excess) | Pathway Implication |

| Glucose | 48% | Indicates uptake and hydrolysis of the sucrose tracer. |

| Lactate | 15% | Shows flux through the glycolytic pathway. |

| Glutamate | 5% | Demonstrates entry of labeled carbons into the Krebs cycle. |

| Ribose-5-phosphate | 2% | Suggests some carbon flow through the pentose phosphate pathway. |

This table provides a simplified illustration of how isotopic enrichment data is used in metabolic flux analysis.

The strategic placement of deuterium atoms in this compound allows for the tracing of specific atoms through complex metabolic transformations. nih.gov This level of detail is crucial for understanding the precise stereochemical and mechanistic aspects of enzymatic reactions. The known position of the deuterium labels in the starting material makes it possible to determine exactly where those atoms end up in the product molecules.

This atom-specific tracing provides a much deeper understanding of metabolism than simply measuring metabolite concentrations. It can reveal the existence of previously unknown pathways, quantify the reversibility of reactions, and provide insights into metabolic channeling and compartmentation within the cell. nih.govresearchgate.net Stable isotope tracers like this compound are therefore indispensable tools for systems biology and for investigating metabolic dysregulation in disease states. nih.govfrontiersin.org

Internal Standards and Reference Compounds in Quantitative Academic Analysis

In quantitative analysis, the primary goal is to determine the exact amount of a substance within a sample. The accuracy of such measurements can be compromised by sample loss during preparation, instrumental variability, and matrix effects. Isotope-labeled internal standards, such as this compound, are considered the gold standard for mitigating these issues.

In chromatographic methods coupled with mass spectrometry (MS), an ideal internal standard should behave chemically and physically almost identically to the analyte of interest throughout the entire analytical process, from extraction to detection. Deuterated compounds are uniquely suited for this role because the substitution of hydrogen with deuterium results in a minimal change in chemical properties while providing a distinct mass difference that is easily resolved by a mass spectrometer.

This compound can be added to a sample in a known quantity at the earliest stage of preparation. It co-elutes with the non-labeled analyte (2,3,3',4',6-Penta-O-acetylsucrose) during chromatography, meaning they experience the same potential for loss and, crucially, the same matrix-induced ion suppression or enhancement in the MS source. By comparing the signal intensity of the analyte to that of the known quantity of the deuterated internal standard, a highly accurate and precise quantification can be achieved.

Table 1: Comparison of Analyte and Deuterated Internal Standard in MS Analysis

| Property | Analyte (Penta-O-acetylsucrose) | Internal Standard (Penta-O-acetylsucrose-d6) | Rationale for Use |

| Chemical Structure | C₂₂H₃₂O₁₆ | C₂₂H₂₆D₆O₁₆ (example) | Virtually identical chemical and physical properties. |

| Retention Time (LC/GC) | Identical | Identical | Co-elution ensures both compounds experience the same analytical conditions and matrix effects. |

| Ionization Efficiency | Identical | Identical | Both compounds are affected equally by ion suppression or enhancement, ensuring the response ratio remains constant. |

| Mass-to-Charge Ratio (m/z) | [M+H]⁺, [M+Na]⁺, etc. | [M+6+H]⁺, [M+6+Na]⁺, etc. | The mass difference allows for simultaneous but distinct detection by the mass spectrometer without signal overlap. |

| Quantification | Based on peak area ratio to IS | A precise amount is added to the sample | The ratio of the analyte's MS signal to the internal standard's signal allows for accurate calculation of the analyte's concentration, correcting for sample loss and instrumental variance. |

Quantitative NMR (qNMR) is a primary analytical method because the area of an NMR signal is directly proportional to the number of nuclei generating that signal. emerypharma.combwise.kr This principle allows for the accurate determination of the concentration and purity of a substance without the need for an identical reference standard for the analyte itself. youtube.com

In a typical qNMR experiment, a certified reference material or a well-characterized internal standard is added in a precisely weighed amount to a sample containing the analyte. sigmaaldrich.com this compound is suitable for this purpose, particularly if its non-labeled counterpart is being analyzed. The key requirements for a qNMR standard are high purity, stability, and the presence of at least one resonance signal that is sharp, well-resolved, and does not overlap with any analyte signals. researchgate.net

To determine the purity of an analyte, a known mass of the analyte and a known mass of the this compound standard are dissolved together in a deuterated solvent. ethz.ch The ¹H NMR spectrum is then acquired under specific conditions that ensure accurate signal integration, such as a long relaxation delay. researchgate.net The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a signal from the deuterated standard, taking into account their respective molecular weights and the number of protons contributing to each signal. The deuterium labeling on the acetyl groups of the standard ensures its signals can be clearly distinguished if necessary, or a non-overlapping proton signal on the sucrose backbone can be used.

Table 2: Example Calculation for Purity Determination by qNMR

| Parameter | Symbol | Analyte (Example) | Standard (Penta-O-acetylsucrose-d6) |

| Integral of Signal | I | I_analyte | I_std |

| Number of Protons for Signal | N | N_analyte | N_std |

| Molecular Weight | MW | MW_analyte | MW_std |

| Mass Weighed | m | m_analyte | m_std |

| Purity | P | P_analyte (to be determined) | P_std (known/certified) |

Formula for Purity Calculation: P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std (%)

Probing Molecular Interactions and Conformational Dynamics in Solution and Solid State

The three-dimensional structure and dynamic behavior of molecules are fundamental to their function. The partial acetylation and specific deuterium labeling of this compound make it an excellent substrate for investigating subtle molecular interactions and motions using advanced spectroscopic techniques, primarily NMR.

Hydrogen bonding is a critical force that dictates the conformation of carbohydrates. nih.gov In unmodified sucrose, studies have identified a transient intramolecular hydrogen bond between the glucose OH2 and fructose (B13574) OH1 hydroxyl groups. nih.govbohrium.com The acetylation of five of the eight hydroxyl groups in 2,3,3',4',6-Penta-O-acetylsucrose drastically alters this landscape.

Most of the strong hydrogen bond donors (the -OH groups) are removed and replaced by acetyl groups, which contain carbonyl oxygens that are effective hydrogen bond acceptors. This structural change significantly reduces the potential for intramolecular hydrogen bonding that exists in native sucrose. However, new intramolecular hydrogen bonds may form between the remaining free hydroxyl groups and the newly introduced acetyl carbonyl oxygens. nih.gov These interactions can be studied by monitoring the chemical shifts of the remaining hydroxyl protons as a function of temperature or solvent, as these are sensitive indicators of hydrogen bond involvement. mdpi.com

Table 3: Potential Hydrogen Bonding Sites in 2,3,3',4',6-Penta-O-acetylsucrose

| Moiety | Potential Role | Location on Sucrose Backbone | Notes |

| Remaining Hydroxyl Groups | Donor | Positions 1', 4, 6' (example for a valid isomer) | The primary sites for donating a hydrogen bond. Their availability is limited compared to unmodified sucrose. |

| Acetyl Carbonyl Oxygens | Acceptor | Positions 2, 3, 3', 4', 6 | These five new sites can accept hydrogen bonds from the remaining hydroxyls or from solvent molecules. |

| Ring and Glycosidic Oxygens | Acceptor | Throughout the furanose and pyranose rings | These are weaker acceptors compared to hydroxyls or carbonyls but still contribute to the overall conformational stability. |

While often depicted as static structures, molecules in solution are in constant motion. The acetyl groups of this compound are not fixed in a single orientation but exhibit rotational dynamics. researchgate.netnih.gov Deuterium (²H) NMR spectroscopy is an exceptionally powerful technique for characterizing such molecular motions. wikipedia.org

The interaction of the deuterium nucleus's quadrupole moment with the local electric field gradient is highly sensitive to the orientation of the C-D bond relative to the external magnetic field. wikipedia.org When molecular motion occurs on the same timescale as the NMR experiment, it causes characteristic changes in the spectral lineshape. researchgate.net By labeling the acetyl groups (e.g., as -CO-CD₃), the dynamics of these specific groups can be studied in isolation.

By analyzing the ²H NMR spectra and spin-lattice relaxation times (T₁) at various temperatures, researchers can develop quantitative models for the motion, such as two-site jumps or free rotation. researchgate.netcdnsciencepub.com This analysis can yield precise motional rates and the activation energies for the rotational barriers of the acetyl groups, providing deep insight into the molecule's conformational flexibility and the energetic landscape it explores in solution or the solid state. cdnsciencepub.comacs.org

Table 4: Probing Acetyl Group Dynamics with Deuterium NMR

| NMR Parameter | Information Provided | Relevance to Penta-O-acetylsucrose-d6 |

| ²H Spectral Lineshape | Motional regime (fast, intermediate, slow) and geometry of motion (e.g., jump angle). researchgate.net | Reveals whether the deuterated acetyl groups are rotating freely or hopping between discrete conformations. |

| Quadrupolar Splitting | Degree of motional averaging and orientation. wikipedia.org | The magnitude of the splitting is directly related to the motional freedom of the C-D bonds in the acetyl groups. |

| Spin-Lattice Relaxation (T₁) | Rate of motion (correlation time). acs.org | Allows for the calculation of the speed of acetyl group rotation, typically on the picosecond to nanosecond timescale. |

| Variable Temperature Studies | Activation energy (Ea) for the motional process. cdnsciencepub.com | Provides the energy barrier that must be overcome for the acetyl groups to rotate, quantifying conformational flexibility. |

Chemical Reactivity and Stability in Research Contexts

Regioselectivity and Stereoselectivity in Further Derivatization Reactions

The partial acetylation of the sucrose (B13894) molecule leaves three hydroxyl groups available for subsequent reactions: the secondary hydroxyl at the C-4 position on the glucose moiety, and the primary hydroxyls at the C-1' and C-6' positions on the fructose (B13574) moiety. The differential reactivity of these hydroxyl groups is a key factor in predicting the outcome of further derivatization reactions.

Generally, primary hydroxyl groups are more sterically accessible and nucleophilic than secondary hydroxyl groups. Consequently, the hydroxyl groups at C-6' and C-1' are expected to be more reactive towards a wide range of electrophilic reagents compared to the secondary C-4 hydroxyl group. This inherent difference in reactivity allows for regioselective modifications. For instance, reactions such as esterification, etherification, or substitution are likely to occur preferentially at the C-6' and C-1' positions under kinetically controlled conditions. google.com

Achieving selectivity between the two primary hydroxyls (C-1' and C-6') can be more challenging but is often possible through the careful selection of reagents and reaction conditions. The C-6' hydroxyl is often found to be the most reactive of all primary hydroxyls in sucrose. Stereoselectivity is also a critical consideration, particularly in glycosylation reactions involving the anomeric C-1' hydroxyl. The stereochemical outcome of such reactions is influenced by the nature of the glycosyl donor, the promoter, and the solvent system used. mdpi.comsemanticscholar.org

Table 1: Predicted Reactivity of Free Hydroxyl Groups in 2,3,3',4',6-Penta-O-acetylsucrose-d6

| Position | Type | Predicted Relative Reactivity | Rationale |

| C-6' | Primary | High | Sterically accessible and highly nucleophilic. |

| C-1' | Primary (Anomeric) | Moderate to High | Reactive, but reactivity is influenced by anomeric effects. |

| C-4 | Secondary | Low | Sterically hindered compared to primary hydroxyls. |

Studies on Acetyl Group Migration and its Impact on Structural Integrity

Acyl group migration is a well-documented phenomenon in carbohydrate chemistry, where ester groups move from one hydroxyl group to another, typically an adjacent one, via an orthoester intermediate. doria.fi This process is often catalyzed by acid or base and can significantly impact the structural integrity of a partially acetylated compound like this compound. google.com

In the context of this specific isomer, several potential migrations could occur, compromising its isomeric purity. For example, migration of the acetyl group from C-4' to the adjacent C-3' position or from C-3 to C-4 could occur. A particularly relevant migration that has been studied in sucrose derivatives is the movement of an acetyl group from the C-4 to the C-6 position. researchgate.net Although the C-6 position is already acetylated in this specific molecule, the potential for migration to the free C-4 hydroxyl from the adjacent C-3 acetyl group under certain conditions (e.g., basic or acidic pH) must be considered. google.comnih.gov

The rate of acetyl migration is highly dependent on factors such as pH, temperature, and solvent. nih.gov It is generally accelerated under basic conditions. This intramolecular rearrangement can lead to the formation of a mixture of regioisomers, complicating purification and structural characterization. For applications where isomeric purity is paramount, such as in NMR studies or as an analytical standard, conditions that could induce acetyl migration must be strictly avoided. arxiv.orgresearchgate.net

Stability Profile under Typical Laboratory Storage and Experimental Conditions

The stability of this compound is a critical parameter for its handling, storage, and use in experiments. The molecule's stability is primarily influenced by pH, temperature, and the solvent used. The two main points of vulnerability are the ester linkages of the acetyl groups and the glycosidic bond between the glucose and fructose units.

pH Effects: Studies on analogous sucrose esters have shown that they possess excellent long-term stability in a neutral to slightly acidic pH range (pH 5-7) at room temperature. nih.govsemanticscholar.org

Acidic Conditions (pH < 5): Under acidic conditions, the glycosidic bond is susceptible to hydrolysis. This cleavage would break the disaccharide into acetylated glucose and fructose derivatives. The rate of this hydrolysis is dependent on both pH and temperature. nih.govresearchgate.net

Basic Conditions (pH > 7): In basic media, the ester linkages are preferentially hydrolyzed (saponification), leading to the removal of acetyl groups and the formation of sucrose or less-acetylated sucrose derivatives. nih.govsemanticscholar.org This process can also promote the acetyl migration discussed previously. nih.gov

Temperature Effects: Elevated temperatures can accelerate degradation. High temperatures, especially in the absence of moisture (pyrolytic conditions), can lead to the cleavage of the glycosidic bond as the most prominent primary reaction. researchgate.net In solution, higher temperatures will increase the rates of both acid-catalyzed glycosidic bond cleavage and base-catalyzed deacetylation. nih.govnih.gov For long-term storage, the compound should be kept in a cool, dry place.

Solvent Effects: The choice of solvent is important. Protic solvents, especially in the presence of trace acid or base, can facilitate hydrolysis. Aprotic, anhydrous solvents are generally preferred for storing the compound in solution for short periods and for conducting reactions where the integrity of the acetyl and glycosidic bonds is critical.

Table 2: Summary of Stability under Various Conditions

| Condition | Primary Stability Concern | Resulting Products |

| Acidic pH (<5) | Hydrolysis of glycosidic bond | Acetylated glucose and fructose derivatives |

| Neutral pH (5-7) | Generally stable | - |

| Basic pH (>7) | Hydrolysis of ester bonds (deacetylation) | Less-acetylated sucrose derivatives, sucrose |

| High Temperature | Cleavage of glycosidic bond, accelerated hydrolysis | Monosaccharide derivatives, dehydration products |

Degradation Pathways and By-product Formation in Research Experiments

During research experiments, this compound can degrade through several pathways, leading to the formation of various by-products that could potentially interfere with analyses or reactions.

The most common degradation pathway in aqueous or protic solutions is hydrolysis. Depending on the pH, this can result in two primary sets of by-products:

Glycosidic Bond Cleavage: Primarily under acidic conditions, this pathway yields acetylated monosaccharides. The specific products would be derivatives of glucose acetylated at the C-2 and C-3 positions and fructose acetylated at the C-3' and C-4' positions, along with their corresponding deuterated analogues. researchgate.net

Deacetylation: Under basic or strongly acidic conditions, sequential or complete removal of the acetyl groups can occur. This would generate a mixture of sucrose derivatives with fewer than five acetyl groups, or even fully deacetylated sucrose-d6. nih.govsemanticscholar.org

In enzymatic studies, degradation can also be a factor. For example, some enzymes like lipases or esterases might regioselectively remove acetyl groups. nih.gov Furthermore, enzymes such as invertase, if present as contaminants, could catalyze the hydrolysis of the glycosidic bond. mdpi.com

Thermal degradation, for instance during GC analysis if derivatization is not performed, can lead to more complex fragmentation and rearrangement products, including anhydro-sugars. researchgate.net The initial step is typically the breaking of the glycosidic linkage. researchgate.netresearchgate.net

Understanding these potential degradation pathways and the resulting by-products is essential for designing experiments, interpreting results, and implementing appropriate purification strategies to isolate the desired products from contaminants.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are instrumental in predicting how a molecule like 2,3,3',4',6-Penta-O-acetylsucrose-d6 might interact with biological targets such as proteins and enzymes. These computational techniques can provide insights into binding affinities and modes of interaction at an atomic level.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of acetylated sucrose (B13894) derivatives in various environments. For instance, simulations of sucrose in aqueous solutions have revealed that while the molecule is dynamic, its conformation in solution is largely similar to its crystal structure. nih.govresearchgate.net For this compound, MD simulations could elucidate how the partial acetylation and deuteration influence its conformational flexibility and interactions with solvent molecules. Such studies on acetylated sugars have shown that the acetyl groups can significantly impact the molecule's interaction with its environment. sigmaaldrich.comnih.gov

Molecular Docking: Docking studies are pivotal in predicting the binding orientation of a ligand to a protein. For sucrose esters, which share structural similarities with the subject compound, docking simulations have been used to understand their interactions with enzymes like lipases. researchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, docking could be used to predict its binding to various receptors, which is a crucial step in understanding its biological activity. For example, sucrose esters have been investigated for their potential in drug delivery systems, and docking simulations can help in designing more effective carrier molecules. researchgate.netnih.gov

A hypothetical docking study of this compound with a target protein might yield data such as binding energy and key interacting residues, as illustrated in the table below.

| Computational Parameter | Predicted Value | Significance |

| Binding Energy (kcal/mol) | -8.5 | Indicates a potentially stable interaction with the target protein. |

| Interacting Residues | Tyr82, Phe215, Ser120 | Highlights the specific amino acids involved in binding. |

| Hydrogen Bonds | 2 | Suggests a role for hydrogen bonding in the binding affinity. |

| Hydrophobic Interactions | 5 | Indicates the importance of non-polar interactions in the binding pocket. |

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters and Isotope Effects

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for predicting spectroscopic parameters and understanding the electronic structure of molecules. nih.govrsc.org These calculations are especially valuable for interpreting experimental data and for studying the effects of isotopic substitution.

Prediction of Spectroscopic Parameters: DFT calculations can be used to predict various spectroscopic properties, including NMR chemical shifts. For carbohydrates, theoretical calculations of 13C NMR chemical shifts have shown good agreement with experimental data. mdpi.com Such calculations for this compound would involve optimizing the molecular geometry and then computing the NMR shielding tensors. This can aid in the assignment of complex NMR spectra.

Isotope Effects: The presence of six deuterium (B1214612) atoms in this compound will lead to observable isotope effects in its NMR spectra. Deuterium substitution typically causes a small upfield shift in the 13C NMR signals of nearby carbon atoms. cdnsciencepub.com The magnitude of this shift depends on the proximity and orientation of the deuterium atom relative to the carbon nucleus. nih.govresearchgate.net Quantum chemical calculations can predict these subtle changes. rsc.org The primary isotope effect is on the carbon directly bonded to deuterium, which would likely not be observed in a typical 13C NMR spectrum due to quadrupolar relaxation. However, secondary isotope effects on adjacent carbons are readily observable.

The table below summarizes typical deuterium-induced isotope shifts on 13C NMR spectra for sugars, which would be expected for this compound. cdnsciencepub.com

| Isotope Effect Type | Typical Shift (ppm) | Affected Carbons in this compound |

| α-effect (1-bond) | -0.3 to -0.5 | Carbons of the deuterated acetyl methyl groups (not typically observed). |

| β-effect (2-bonds) | -0.05 to -0.15 | Carbonyl carbons of the deuterated acetyl groups. |

| γ-effect (3-bonds) | < -0.03 | Carbons of the sucrose backbone attached to the acetylated oxygens. |

Conformational Analysis using Computational Chemistry

The three-dimensional structure of this compound is crucial for its function and interactions. Computational chemistry offers robust methods for exploring the conformational landscape of flexible molecules like this one.

DFT for Conformational Energies: DFT can be used to calculate the relative energies of different conformers of acetylated sucrose. researchgate.net For the parent sucrose molecule, the most stable conformer is stabilized by intramolecular hydrogen bonds. nih.gov The presence of five acetyl groups in this compound will significantly alter the preferred conformation by introducing steric hindrance and removing some of the hydroxyl groups available for hydrogen bonding. Computational studies on acetylated glucose have shown that the acetyl groups influence the ring conformation and the orientation of substituents. mdpi.com

Molecular Dynamics for Conformational Sampling: While DFT is excellent for energy calculations of specific conformers, molecular dynamics simulations are better suited for exploring the full range of accessible conformations over time. nih.gov An MD simulation of this compound in a solvent would reveal the dynamics of the glycosidic linkage, the puckering of the glucose and fructose (B13574) rings, and the orientation of the acetyl groups. Studies on sucrose octaacetate have shown that the glucopyranosyl ring tends to adopt a 4C1 chair conformation, while the fructofuranosyl ring is more flexible and can adopt an envelope conformation. nih.govresearchgate.net Similar principles would apply to the penta-acetylated derivative, although the specific conformational preferences would be influenced by the pattern of acetylation.

Future Research Directions and Potential Methodological Advancements

Development of Novel Synthetic Routes for Highly Specific Labeling

The precise placement of isotopic labels is paramount to the utility of tracer compounds. While methods for producing deuterated molecules exist, future research will likely focus on creating more efficient, versatile, and highly regioselective synthetic pathways for carbohydrate derivatives like 2,3,3',4',6-Penta-O-acetylsucrose-d6.

Advancements are anticipated in catalyst development to achieve higher yields and selectivity in isotopic labeling reactions. musechem.com Current methods for producing deuterated sugars sometimes lack generality and selectivity. rsc.org One promising area is the refinement of heterogeneous catalysis, such as using ruthenium-on-carbon (Ru/C) catalysts in the presence of deuterium (B1214612) oxide (D₂O). researchgate.net This technique has proven effective for the direct H-D exchange on carbons adjacent to free hydroxyl groups in various sugars, including disaccharides. researchgate.netnih.gov Future work could adapt and optimize this method for the specific hydroxyl groups of sucrose (B13894) prior to acetylation, allowing for the creation of a wider array of specifically labeled isotopologues.

Furthermore, the strategic use of protecting groups is crucial for site-selective labeling. nih.gov Research into novel organocatalysts, such as chiral nucleophilic bases, may provide new ways to differentiate between the various hydroxyl groups on the sucrose molecule, enabling even more precise deuterium incorporation before the acetylation step. nih.gov The development of data-driven and automated synthesis methods could also accelerate the discovery of optimal reaction conditions and building blocks for complex carbohydrate synthesis. nih.govglycopedia.eu

Integration into Advanced Multi-omics Approaches

Stable isotope labeling is a cornerstone of metabolomics and metabolic flux analysis (13C-MFA), providing insights that are unattainable with non-labeled approaches. nih.govresearchgate.net The compound this compound is well-suited for integration into advanced multi-omics workflows to trace the fate of sucrose in complex biological systems.

In metabolomics, the use of stable isotope-labeled internal standards is critical for accurate quantification of metabolites, helping to overcome matrix effects in mass spectrometry (MS). nih.gov Future studies could employ this compound and its downstream metabolites as standards to build more accurate quantitative models of carbohydrate metabolism. Isotope labeling also aids in the structural identification of unknown metabolites by interpreting MS fragmentation patterns. nih.gov

Metabolic flux analysis can be significantly enhanced by using deuterated tracers. nih.gov By introducing this compound into a biological system, researchers can track the deuterium labels as they are incorporated into various downstream metabolites. This allows for the quantitative measurement of reaction rates (fluxes) through metabolic pathways. researchgate.net Future research could leverage this to understand how sucrose metabolism is altered in different organisms or disease states. The development of new software and bioinformatics tools will be essential for analyzing the complex datasets generated from these system-scale labeling studies. nih.govresearchgate.net

Exploration of New Spectroscopic Applications (e.g., solid-state NMR for non-crystalline forms)

The presence of deuterium atoms in this compound offers distinct advantages in spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR). Deuterium labeling is a powerful tool for simplifying ¹H NMR spectra of complex molecules like carbohydrates, aiding in structural analysis. researchgate.netnih.gov

A significant future direction is the application of solid-state NMR (ssNMR) to study this compound in non-crystalline or amorphous states, such as within biological matrices or formulated materials. ssNMR is not limited by the solubility or crystallinity of a sample and can provide detailed information on molecular structure, conformation, and dynamics in the solid phase. The specific deuterium labels in this compound can be used as probes to study intermolecular interactions, such as hydrogen bonding between the sucrose derivative and a protein. nih.gov

Another emerging application is in advanced imaging techniques. For instance, spectral tracing of deuterium using methods like stimulated Raman scattering (SRS) microscopy allows for the visualization of glucose metabolism in cells and tissues with high chemical specificity. nih.gov A similar approach could be developed for this compound, enabling researchers to image the uptake and anabolic utilization of sucrose in real-time at a subcellular resolution, providing spatial context to metabolic studies. nih.gov

Expanding the Scope of Kinetic and Mechanistic Investigations

Isotopically labeled molecules are invaluable for elucidating the mechanisms of chemical and enzymatic reactions. nih.gov The use of deuterated compounds like this compound can be expanded to investigate a wider range of kinetic and mechanistic questions in carbohydrate chemistry and enzymology.

A key application is the study of the kinetic isotope effect (KIE), where the rate of a reaction changes when an atom in the reactant is replaced with one of its heavier isotopes. KIE experiments using specifically deuterated substrates can help identify the rate-limiting step in a reaction mechanism. acs.orgacs.org For example, this compound could be used to study the mechanisms of enzymes that process sucrose or its derivatives, such as sucrose synthase or invertase. researchgate.net By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain insight into transition state structures and enzymatic mechanisms.

Future investigations could also use this compound to study the complex reaction networks involved in food chemistry or biomass conversion, where sucrose is a key starting material. acs.org Molecular dynamics simulations combined with experimental data from deuterated analogues can provide a detailed, mechanistic understanding of interactions, for example, between sugars and proteins, which is crucial for fields like food science and biopreservation. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high deuterium incorporation in 2,3,3',4',6-Penta-O-acetylsucrose-d6?

- Methodological Answer : The synthesis typically involves acetylation of sucrose using deuterated acetic anhydride (Ac₂O-d6) under anhydrous conditions. Pyridine or DMAP is often used as a catalyst. Reaction temperature (20–40°C) and stoichiometric excess of Ac₂O-d6 (≥5 equivalents) are critical for complete deuteration at the specified hydroxyl groups. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted intermediates. Confirm deuterium incorporation using mass spectrometry (MS) and H NMR .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and isotopic purity of this compound?

- Methodological Answer :

- NMR : H NMR identifies residual non-deuterated protons, while C NMR and DEPT-135 confirm the acetyl group positions. H NMR quantifies deuterium incorporation.

- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF verifies molecular weight and isotopic distribution.

- IR Spectroscopy : Acetyl C=O stretches (~1740 cm) confirm esterification. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How does the deuterium labeling in this compound enhance its utility in metabolic tracing studies?

- Methodological Answer : The deuterium atoms act as non-radioactive tracers, enabling detection via MS or NMR without perturbing biological systems. For example, in carbohydrate metabolism studies, deuterated sucrose derivatives allow precise tracking of glycosidic bond cleavage and reformation in enzymatic assays. Isotopic dilution experiments can quantify metabolic flux using LC-MS/MS with selected reaction monitoring (SRM) .

Advanced Research Questions

Q. What challenges arise in interpreting H NMR spectra of this compound due to isotopic effects, and how can they be mitigated?

- Methodological Answer : Residual H signals from incomplete deuteration or isotopic exchange can overlap with acetyl methyl protons. To resolve this:

- Use H-decoupled H NMR to suppress splitting.

- Employ 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks.

- Compare spectra with non-deuterated analogs to identify isotopic shifts (~0.1–0.3 ppm for adjacent H atoms) .

Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of deuterated acetylated sugars like this compound?

- Methodological Answer : Computational tools (e.g., DFT, Gaussian) model transition states and intermediates to predict optimal reaction pathways. For example:

- Simulate acetylation energy barriers to identify temperature thresholds.

- Predict deuteration efficiency using kinetic isotope effect (KIE) calculations.

- Validate with experimental data (e.g., reaction yields, MS isotopic patterns) to refine computational parameters .

Q. What experimental design strategies (DoE) are effective for maximizing yield while minimizing side products in multi-step acetylations?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to test variables:

- Factors : Catalyst concentration, temperature, solvent polarity.

- Responses : Yield, deuteration efficiency, purity.

- Analyze interactions using ANOVA and response surface methodology (RSM). Pilot experiments (3–5 runs) reduce resource expenditure .

Q. How does the regioselectivity of acetylation in sucrose derivatives impact their biochemical applications, and how can it be controlled?

- Methodological Answer : Regioselectivity determines solubility and enzyme-substrate interactions. Control methods include:

- Protecting group strategies : Temporarily block specific hydroxyls with TMS or benzyl groups.

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively acetylate primary hydroxyls.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor acetylation at secondary hydroxyls .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in the reported nomenclature and structural assignments of this compound across literature sources?

- Methodological Answer : Cross-reference CAS registry numbers (e.g., 34382-02-0) and InChI keys (e.g., XCWXTSUUVWUERP-UHFFFAOYSA-N) to confirm identity. Validate structures using 2D NMR (e.g., NOESY for spatial proximity) and compare with X-ray data. Discrepancies in acetyl group positions (e.g., 2,3,3',4' vs. 2,3,4,3') may arise from synthesis protocols—reproduce methods from primary sources and characterize rigorously .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.